molecular formula C4H4N2O3S B15246893 Methyl 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylate CAS No. 89032-82-6

Methyl 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylate

Cat. No.: B15246893
CAS No.: 89032-82-6
M. Wt: 160.15 g/mol
InChI Key: NJPVKZTXYOIHOR-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylate is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylate typically involves the reaction of hydrazonoyl halides with methyl hydrazinecarbodithioate or hydrazinecarbothioamide. The reaction is carried out in the presence of triethylamine in absolute ethanol . The process involves the formation of intermediate hydrazine derivatives, which then cyclize to form the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylate involves its interaction with biological targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to antimicrobial or pesticidal effects, depending on the specific target and organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylate is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 4-oxo-1,2,5-thiadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3S/c1-9-4(8)2-3(7)6-10-5-2/h1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPVKZTXYOIHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201199608
Record name Methyl 4,5-dihydro-4-oxo-1,2,5-thiadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89032-82-6
Record name Methyl 4,5-dihydro-4-oxo-1,2,5-thiadiazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89032-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,5-dihydro-4-oxo-1,2,5-thiadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201199608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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